2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple phenyl and phenoxy groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Amide Bond Formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s phenyl and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-N-(3-phenylacetylamino-propyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide is unique due to its complex structure, which includes multiple phenyl and phenoxy groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C34H28N2O4 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-phenyl-N-[4-[3-[4-[(2-phenylacetyl)amino]phenoxy]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C34H28N2O4/c37-33(22-25-8-3-1-4-9-25)35-27-14-18-29(19-15-27)39-31-12-7-13-32(24-31)40-30-20-16-28(17-21-30)36-34(38)23-26-10-5-2-6-11-26/h1-21,24H,22-23H2,(H,35,37)(H,36,38) |
InChI Key |
ZUQMHADEHAPPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.